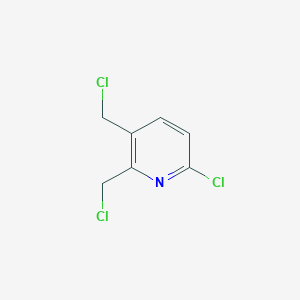

6-Chloro-2,3-bis(chloromethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

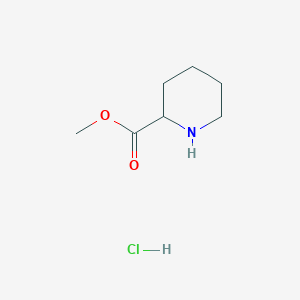

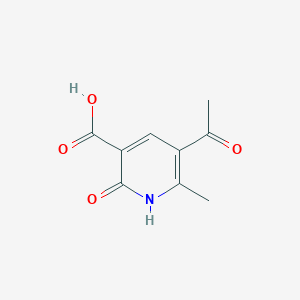

“6-Chloro-2,3-bis(chloromethyl)pyridine” is a chemical compound with the molecular formula C7H6Cl3N . It has an average mass of 210.488 Da and a monoisotopic mass of 208.956589 Da .

Physical And Chemical Properties Analysis

“6-Chloro-2,3-bis(chloromethyl)pyridine” has a density of 1.4±0.1 g/cm3, a boiling point of 296.8±35.0 °C at 760 mmHg, and a flash point of 161.4±11.5 °C . It has a molar refractivity of 48.8±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 150.0±3.0 cm3 .

Aplicaciones Científicas De Investigación

Synthesis and Catalytic Applications

Palladium(II) Complexes Formation : The reaction of PhSe− with 2,6-bis(chloromethyl)pyridine resulted in the first pincer (Se,N,Se) ligand, which formed complexes exhibiting high catalytic activity for the Heck coupling reaction (Das, Rao, & Singh, 2009).

N-Heterocyclic Complexes of Rhodium and Palladium : The formation of N-heterocyclic complexes of rhodium and palladium from pincer ligands derived from 2,6-bis(chloromethyl)pyridine was demonstrated, contributing to the understanding of metal-ligand interactions (Simons, Custer, Tessier, & Youngs, 2003).

Electrochemical Reduction : Studies on the electrochemical reduction of 2,6-bis(chloromethyl)pyridine at carbon cathodes in acetonitrile provided insights into potential applications in organic synthesis and reduction mechanisms (Ji, Peters, Karty, Reilly, & Mubarak, 2001).

Ligand Synthesis and Coordination Chemistry

Ligand Development for Metal Complexation : The synthesis of ligands from 2,6-bis(chloromethyl)pyridine for complexation with metals like palladium and nickel was explored for potential applications in catalysis and material science (Melaimi, Thoumazet, Ricard, & Floch, 2004).

Coordination Properties with Lanthanide Ions : The coordination properties of 2,6-bis(chloromethyl)pyridine derivatives with lanthanide ions were investigated, revealing the versatility of this compound in forming complexes with diverse geometries and potential applications in materials chemistry (Pailloux, Shirima, Ray, Duesler, Paine, Klaehn, Mcilwain, & Hay, 2009).

Novel Materials and Sensing Applications

Luminescent Properties : The luminescent properties of [bis(iminoalkyl)pyridine]cadmium(II) complexes synthesized from 2,6-bis(chloromethyl)pyridine derivatives were examined, suggesting potential uses in optoelectronic devices and sensors (Fan, Zhu, Mu, Li, Yang, Su, & Feng, 2004).

Fluorescent Chemosensor for Hg2+ : A chemosensor based on 2,6-bis(chloromethyl)pyridine was developed for the selective and sensitive detection of Hg2+ in neutral buffer aqueous solution, demonstrating the compound's utility in environmental monitoring and analysis (Guo, Qian, & Jia, 2004).

Safety And Hazards

Propiedades

IUPAC Name |

6-chloro-2,3-bis(chloromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl3N/c8-3-5-1-2-7(10)11-6(5)4-9/h1-2H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMVICDINIHBII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CCl)CCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460168 |

Source

|

| Record name | 6-chloro-2,3-bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2,3-bis(chloromethyl)pyridine | |

CAS RN |

220001-94-5 |

Source

|

| Record name | 6-chloro-2,3-bis(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-](/img/structure/B1338849.png)

![4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine](/img/structure/B1338861.png)